Home > Products > Screening Compounds P93040 > Prosidol [WHO-DD]
Prosidol [WHO-DD] - 135201-15-9

Prosidol [WHO-DD]

Catalog Number: EVT-10958705
CAS Number: 135201-15-9
Molecular Formula: C18H28ClNO3
Molecular Weight: 341.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prosidol, designated as Prosidol [WHO-DD], is a synthetic compound classified within the opioid category. Its chemical structure is characterized by the molecular formula C18H28ClNO3\text{C}_{18}\text{H}_{28}\text{ClNO}_3 and a molecular weight of 341.9 g/mol. Prosidol is recognized for its potential analgesic properties, acting similarly to other opioids by binding to opioid receptors in the central nervous system to alleviate pain.

Source

Prosidol is not derived from natural sources but is synthesized in laboratories. It is categorized among semi-synthetic opioids, which are chemically modified versions of natural opiates or entirely synthetic compounds designed to mimic their effects.

Classification

Prosidol falls under the broader classification of opioids, which are drugs that interact with opioid receptors to produce effects such as pain relief and sedation. Other members of this class include morphine, codeine, and synthetic derivatives like fentanyl.

Synthesis Analysis

Methods

The synthesis of Prosidol involves several chemical reactions that typically include the formation of key intermediates followed by modifications to achieve the final product. While specific proprietary methods may vary, common approaches include:

  • Starting Materials: The synthesis often begins with readily available precursors that contain the necessary functional groups.
  • Reagents: Various reagents are employed to facilitate reactions such as alkylation, acylation, and chlorination.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are used to isolate Prosidol from unreacted materials and by-products.

Technical Details

The synthesis may involve multiple steps requiring careful control of reaction conditions (temperature, pressure, and reaction time) to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Prosidol's molecular structure consists of a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The specific arrangement allows it to interact effectively with opioid receptors.

  • Chemical Formula: C18H28ClNO3\text{C}_{18}\text{H}_{28}\text{ClNO}_3
  • Structural Features: The compound features a chlorinated aromatic ring system and an amine group that contribute to its pharmacological activity.

Data

The compound's structural data can be represented in various formats including 2D and 3D models generated from computational chemistry software. These models help in visualizing how Prosidol interacts with biological targets.

Chemical Reactions Analysis

Reactions

Prosidol participates in various chemical reactions typical of opioids. Key reactions include:

  • Receptor Binding: Prosidol binds to mu-opioid receptors in the brain, triggering analgesic effects.
  • Metabolism: In vivo metabolism involves biotransformation into active or inactive metabolites through enzymatic processes primarily in the liver.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing substances. Understanding these interactions is crucial for predicting the drug's behavior in biological systems.

Mechanism of Action

Process

Prosidol exerts its effects primarily through agonistic action on opioid receptors. When administered:

  1. Binding: Prosidol binds to mu-opioid receptors located in the brain and spinal cord.
  2. Signal Transduction: This binding activates intracellular signaling pathways that inhibit pain transmission.
  3. Physiological Effects: The result is a decrease in pain perception along with potential side effects such as sedation or euphoria.

Data

Pharmacodynamic studies indicate that Prosidol has a potency comparable to other opioids, though specific data on its efficacy relative to established opioids may vary based on experimental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Prosidol is stable under normal storage conditions but may degrade under extreme temperatures or in the presence of moisture.
  • Reactivity: Reacts with strong oxidizers; care must be taken during handling and storage.

Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to characterize functional groups and confirm identity.

Applications

Scientific Uses

Prosidol has potential applications in various scientific fields:

  • Pain Management Research: Used in studies aimed at understanding pain pathways and developing new analgesics.
  • Pharmacology Studies: Investigated for its pharmacokinetic properties and interaction profiles with opioid receptors.
  • Clinical Trials: May be evaluated for efficacy in treating specific types of pain or conditions associated with opioid use.
Introduction to Prosidol within the Opioid Pharmacological Landscape

Prosidol (1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propionate) represents a chemically engineered opioid analgesic occupying a distinctive niche within the medicinal chemistry landscape. Developed as a structural analog of prodine, it exemplifies targeted molecular modification strategies aimed at refining pharmacological properties of established opioid scaffolds. Its emergence from Russian pharmaceutical research programs during the post-Soviet era highlights geopolitical and scientific factors influencing regional analgesic development trajectories. Prosidol's molecular architecture positions it within the phenylpiperidine class of synthetic opioids, sharing structural homology with pethidine (meperidine) while incorporating specific modifications designed to modulate receptor interactions and pharmacokinetic behavior. This compound provides a compelling case study in the application of theoretical frameworks for opioid design, particularly in the context of addressing therapeutic gaps while navigating complex socio-scientific environments [1] [4].

Historical Development and Structural Classification as a Prodine Analog

The genesis of Prosidol traces to dual pharmaceutical development pathways. Initial discovery occurred in the 1950s through research conducted by J.F. MacFarlan and Company, evidenced by the 1957 patent (US 2960507) detailing piperidine compounds with analgesic properties. This early work established the fundamental phenylpiperidine scaffold that would characterize Prosidol. Decades later, the compound underwent significant revitalization within Russian pharmaceutical research programs during the 1990s, emerging from systematic investigations into pethidine analogs. This renewed focus aimed to address specific therapeutic needs within the regional pharmacotherapeutic landscape while leveraging structural modifications of established opioid frameworks [1] [4].

Chemically designated as 1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propionate (C₁₈H₂₇NO₃; molecular mass 305.418 g·mol⁻¹), Prosidol exemplifies strategic molecular engineering of the prodine scaffold. Its structure maintains the critical 4-phenylpiperidine core characteristic of μ-opioid receptor agonists but incorporates distinctive modifications:

  • N-substitution: Replacement of the methyl group typical in prodine derivatives with a 2-ethoxyethyl moiety (-CH₂CH₂OCH₂CH₃). This ether-containing side chain enhances hydrophilicity and potentially alters receptor binding kinetics and metabolic stability compared to simpler alkyl chains.
  • Esterification: The 4-position features a propionate ester (propionyloxy group, -OCOCH₂CH₃) rather than the methyl ester common to many phenylpiperidine opioids. This modification influences the molecule's lipophilicity profile and susceptibility to esterase metabolism [1] [4] [10].

Table 1: Structural Evolution of Prodine Analogs

CompoundN-substituent4-position substituentKey Structural FeaturesDevelopment Status
Alpha-prodineMethylMethyl esterPrototypical phenylpiperidineHistorical use
Prosidol2-EthoxyethylPropionate esterEther linkage, bulkier esterClinical evaluation (Russia)
MPPPMethylMethyl esterSimpler ester, no etherAssociated with neurotoxicity
PEPAPPhenethylPropionate esterAromatic N-substituentIllicit variant

Prosidol's classification places it firmly within the synthetic opioid category, specifically as a 4-arylpiperidine derivative. This structural family is distinguished from natural opiates (morphine, codeine), semi-synthetic opioids (oxycodone, hydrocodone) derived from thebaine, and other synthetic chemical classes like diphenylheptanes (methadone) or morphinans (levorphanol). The phenylpiperidine class, including pethidine, fentanyl analogs, and Prosidol, is characterized by a piperidine ring with an aromatic (phenyl) substituent at the 4-position and various N-1 substituents, a configuration known to confer potent μ-opioid receptor affinity [2] [8] [10].

The synthesis pathway for Prosidol, though not exhaustively detailed in public literature, follows established routes for 4-arylpiperidines. It likely involves nucleophilic displacement on a 4-phenylpiperidin-4-yl precursor or reductive amination strategies to introduce the 2-ethoxyethyl group onto the piperidine nitrogen, followed by esterification at the 4-hydroxy position with propionic anhydride or propionyl chloride. The specific synthetic route chosen impacts isomeric purity, particularly concerning the stereochemistry at the 4-position, which can significantly influence opioid receptor affinity and selectivity [1] [4].

Position within Russian Opioid Research Trajectories

Prosidol's development in Russia during the 1990s occurred within a unique socio-scientific context characterized by several converging factors. The dissolution of the Soviet Union disrupted established pharmaceutical supply chains and intensified the need for domestically producible essential medicines, including potent analgesics. This period coincided with significant challenges in accessing traditional strong opioids for medical use, creating an impetus for indigenous research programs to develop effective alternatives that could be synthesized from readily available precursors using established chemical infrastructure [1] [4] [6].

The research trajectory leading to Prosidol was spearheaded by scientists like Osipova and Novikov, who published preliminary clinical experiences with the compound in Russian anesthesiology journals. Their work, notably "First experience in the use of a new Russian narcotic analgesic prosidol in oncology" (1994), positioned Prosidol within a broader initiative to expand the Russian formulary of synthetic opioids suitable for managing moderate to severe pain, particularly in oncology settings. This research direction represented a strategic focus on phenylpiperidine chemistry, building upon existing knowledge of pethidine (widely available as "Promedol" in Russia) but seeking improved therapeutic profiles through targeted molecular modifications [1] [4].

Russian opioid research during this era pursued several interconnected objectives:

  • Synthetic Accessibility: Prioritizing compounds amenable to synthesis using available chemical precursors and manufacturing capabilities, bypassing reliance on imported opium-derived starting materials like thebaine.
  • Pharmacological Optimization: Seeking analogs with improved analgesic potency, faster onset, or more favorable side effect profiles compared to existing domestic opioids like trimeperidine (Promedol).
  • Reduced Diversion Potential: Although not explicitly stated in available literature, the socio-political context suggests an implicit goal of developing analgesics with structural features potentially less amenable to illicit modification or abuse compared to prevalent substances [1] [4] [6].

Table 2: Key Russian-Developed or Adopted Opioids in Context

OpioidChemical ClassPrimary Medical UseSynthesis ComplexityEra of Introduction
Trimeperidine (Promedol)PhenylpiperidineModerate-severe painModerateMid-20th Century
ProsidolPhenylpiperidineModerate-severe painModerate1990s
TramadolCyclohexanolModerate painModerateWidely adopted post-USSR
LoperamidePhenylpiperidineDiarrhea (Peripheral)LowAdopted formulation

The development of Prosidol thus exemplifies a pragmatic approach within post-Soviet pharmaceutical science: leveraging established chemical scaffolds like the phenylpiperidine core but introducing specific modifications (the 2-ethoxyethyl N-substituent, the propionate ester) to create novel entities potentially offering clinical advantages or manufacturing feasibility within the constraints of the regional context. This trajectory occurred somewhat in parallel with, but distinct from, Western opioid research which heavily emphasized fentanyl analogs and extended-release formulations of existing opioids during the same period [1] [4] [8].

Theoretical Frameworks for Novel Opioid Analgesic Development

Prosidol's molecular design implicitly reflects several enduring theoretical frameworks guiding novel opioid analgesic development, even if its specific design rationale isn't fully documented in publicly available literature. These frameworks center on modulating receptor interactions, refining pharmacokinetics, and exploiting chemical space within privileged structures:

  • Receptor Subtype Targeting and Functional Selectivity: The structural modifications in Prosidol (N-2-ethoxyethyl, 4-propionyloxy) likely aimed to modulate its binding affinity and functional efficacy at opioid receptor subtypes. While classified primarily as a μ-opioid receptor (MOR) agonist like most clinically used opioids, subtle structural changes can influence the degree of G-protein coupling versus β-arrestin recruitment. This functional selectivity, or "biased agonism," represents a major contemporary framework for separating analgesic efficacy from adverse effects like respiratory depression or gastrointestinal dysmotility. Although Prosidol predates the formal articulation of biased agonism theory, its design aligns with empirical efforts to optimize receptor signaling profiles through chemical modification. The ether linkage in the N-substituent could potentially influence the conformational dynamics of receptor-ligand complexes, subtly altering downstream signaling [2] [7] .

  • Metabolic Stability Optimization: The propionate ester at the 4-position represents a deliberate choice impacting metabolic fate. Esters are susceptible to hydrolysis by carboxylesterases, ubiquitous enzymes in liver, plasma, and tissues. Compared to a simple acetate or methyl ester, the propionate group offers slightly increased steric bulk and altered electronic properties, potentially conferring different hydrolysis kinetics. This modification could aim to prolong duration of action or generate specific active metabolites. The 2-ethoxyethyl N-substituent, featuring an ether oxygen rather than a metabolically vulnerable benzylic position found in some other phenylpiperidines, may offer enhanced metabolic stability against oxidative N-dealkylation pathways mediated by cytochrome P450 enzymes. These modifications reflect the framework of optimizing pharmacokinetics through strategic obstruction or redirection of major metabolic pathways [1] [4] [10].

  • Exploitation of Privileged Structures: The 4-phenylpiperidine motif is a recognized "privileged structure" in medicinal chemistry – a molecular scaffold capable of providing high-affinity ligands for diverse receptor families, particularly the G-protein coupled receptors (GPCRs) like opioid receptors. Prosidol's design adheres to the framework of leveraging such privileged structures as starting points for optimization. Systematic exploration of substituent effects on the piperidine nitrogen (N1) and the 4-position oxygen (via esterification) allows medicinal chemists to fine-tune pharmacological properties while maintaining core receptor interactions. The specific choices – a moderately sized, oxygen-containing N-substituent and a small alkyl ester – represent focused exploration within the vast chemical space surrounding the 4-phenylpiperidine core [8] [10].

  • Periphery-Restricted Effects Framework: While Prosidol crosses the blood-brain barrier to exert central analgesia, its structural features (polar ether oxygen, ionizable tertiary amine) suggest a potentially balanced partition coefficient. This aligns with a theoretical framework recognizing that some opioid side effects (sedation, respiratory depression) are centrally mediated, while others (constipation) arise from peripheral receptors. Designing compounds with moderate, rather than extreme, lipophilicity represents an approach to potentially mitigate purely central side effects while retaining peripheral analgesic and antitussive effects. Although not a peripherally restricted opioid like loperamide, Prosidol's structure suggests a calculated lipophilicity profile potentially differentiating its distribution from highly lipophilic fentanyl analogs [7] [10].

The development of Prosidol thus embodies iterative medicinal chemistry principles applied to opioid design: identification of a therapeutically validated core scaffold (phenylpiperidine), systematic variation of substituents known to influence receptor affinity and pharmacokinetics (N-substituent, ester group), and empirical evaluation of the resulting analogs for desired pharmacological profiles. While developed before the full elucidation of opioid receptor structures and modern computational design approaches, its molecular architecture reflects sophisticated application of structure-activity relationship (SAR) principles within this chemical class, contributing valuable data points to the ongoing quest for opioids with improved therapeutic indices [1] [4] [7].

Properties

CAS Number

135201-15-9

Product Name

Prosidol [WHO-DD]

IUPAC Name

[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

InChI

InChI=1S/C18H27NO3.ClH/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2;/h5-9H,3-4,10-15H2,1-2H3;1H

InChI Key

KSOANHSFDGXDFE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.